6-Methylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51327. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

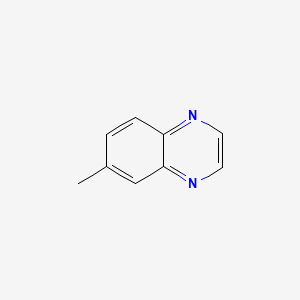

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRARURJYPOUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287490 | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-72-5 | |

| Record name | 6-Methylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6344-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Physical Landscape of 6-Methylquinoxaline: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical and chemical research, a profound understanding of the physical properties of molecular compounds is paramount for successful drug development and synthesis. This technical guide offers an in-depth exploration of the key physical characteristics of 6-Methylquinoxaline, a significant heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document provides not only the established physical constants but also elucidates the experimental methodologies for their precise determination, ensuring both scientific rigor and practical applicability.

Introduction to this compound: A Compound of Interest

This compound is a derivative of quinoxaline, a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring.[1] The addition of a methyl group to the quinoxaline scaffold can significantly influence its physicochemical properties, impacting its solubility, reactivity, and biological activity. Quinoxaline derivatives are recognized for their diverse pharmacological applications, making a thorough characterization of compounds like this compound crucial for advancing medicinal chemistry.[1]

This guide will focus on two fundamental physical properties: the boiling point and the melting point. These parameters are critical for purification, identification, and handling of the compound in a laboratory setting.

Boiling Point of this compound: Data and Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[2] This physical constant is a key indicator of a substance's volatility and is essential for purification techniques such as distillation.

Reported Boiling Point

Multiple sources indicate that the boiling point of this compound is in the range of 244-248 °C at an atmospheric pressure of 760 mmHg .[3][4] One source also reports a boiling point of 100-102 °C under a reduced pressure of 10 mmHg .[2] This significant decrease in boiling point at a lower pressure is a direct consequence of the relationship between vapor pressure and temperature, a principle widely exploited in vacuum distillation to purify heat-sensitive compounds.

| Property | Value | Pressure |

| Boiling Point | 244-248 °C | 760 mmHg |

| Boiling Point | 100-102 °C | 10 mmHg |

Experimental Determination of Boiling Point

For the precise determination of the boiling point of a this compound sample, several experimental methods can be employed. The choice of method often depends on the quantity of the sample available.

For larger sample volumes, simple or fractional distillation is the standard method for both purification and boiling point determination.[5] During distillation, the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[5] For a pure compound, this temperature should remain constant throughout the distillation process.[5]

Causality in Experimental Choice: Distillation is preferred when a sufficient quantity of the compound is available as it simultaneously purifies the substance and provides a precise boiling point. The stable temperature plateau observed during the distillation of a pure substance is a direct manifestation of the liquid-vapor equilibrium at a given pressure.

Experimental Workflow: Boiling Point Determination by Simple Distillation

References

6-Methylquinoxaline CAS number and molecular formula

An In-Depth Technical Guide to 6-Methylquinoxaline for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 6344-72-5) is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold, which consists of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][2] As a methylated derivative, this compound serves as a crucial building block and starting material in the synthesis of more complex molecules with potential therapeutic applications.[3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug discovery, and essential safety information.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 6344-72-5[4] |

| Molecular Formula | C₉H₈N₂[4] |

| Molecular Weight | 144.17 g/mol [4] |

| IUPAC Name | This compound[4] |

| Synonyms | Quinoxaline, 6-methyl-[4] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and synthesis.

| Property | Value | Source |

| Melting Point | 218.5°C | ChemicalBook |

| Boiling Point | 244-245°C | ChemicalBook |

| Appearance | Light yellow to brown liquid | ChemicalBook |

| Solubility | Soluble in alcohol | FlavScents |

| ¹H NMR | See spectrum details below | ChemicalBook |

| ¹³C NMR | See spectrum details below | PubChem |

| IR Spectrum | See spectrum details below | PubChem |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in its structure. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), while the methyl protons will exhibit a singlet in the upfield region (around δ 2.5 ppm).[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for each of the nine carbon atoms in the molecule, with the aromatic carbons resonating at lower field strengths compared to the methyl carbon.[4]

IR (Infrared) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.[4]

Synthesis of this compound

The most common and effective method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][6] For this compound, this involves the reaction of 3,4-diaminotoluene with a glyoxal derivative.

Experimental Protocol: Synthesis from 3,4-Diaminotoluene

This protocol is adapted from a method described by ChemicalBook.[7]

Materials:

-

3,4-Diaminotoluene

-

Glyoxal-sodium bisulfite adduct

-

5 M Sodium hydroxide (NaOH) aqueous solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution of Diamine: Dissolve 100 g (0.82 mol) of 3,4-diaminotoluene in 600 mL of hot water (70-75°C).

-

Preparation of Glyoxal Slurry: Prepare a slurry of 239.5 g (0.9 mol, 1.1 equiv) of glyoxal-sodium bisulfite adduct in 400 mL of water at 60°C.

-

Condensation Reaction: Quickly add the hot 3,4-diaminotoluene solution to the glyoxal adduct slurry. Heat the reaction mixture at 60°C for 1 hour.

-

Additional Reagent: Add an additional 5 g (0.02 mol) of the glyoxal adduct to the reaction mixture.

-

Workup:

-

Cool the reaction mixture to room temperature and filter through a paper filter.

-

Neutralize the filtrate to a pH of 7.5-7.8 with a 5 M NaOH aqueous solution.

-

Extract the product with diethyl ether (4 x 400 mL).

-

-

Drying and Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate by rotary evaporation to yield the crude product as a brown oil.

-

Purification: Purify the crude product by vacuum distillation (boiling point 100-102°C at 10 mmHg) to obtain this compound as a light yellow oily product.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline core is a versatile scaffold for the development of novel therapeutic agents.[1][2] Derivatives of quinoxaline have demonstrated a wide spectrum of biological activities.

Role as a Synthetic Intermediate

This compound is a valuable starting material for the synthesis of more complex, biologically active molecules. For instance, it can be functionalized at the methyl group or on the aromatic rings to generate a library of derivatives for screening. A study by Li et al. (2018) demonstrated the use of this compound in the synthesis of novel (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, which exhibited potent antifungal and antioxidant activities.[3]

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their potential as anticancer agents.[8] They are known to act as inhibitors of various kinases, which are often dysregulated in cancer cells. The substitution pattern on the quinoxaline ring significantly influences their anticancer potency.

Antimicrobial and Antiviral Activity

Quinoxaline derivatives have also shown promise as antibacterial, antifungal, and antiviral agents.[1] Their mechanism of action can vary, but they often interfere with essential cellular processes in microorganisms.

Generalized Kinase Inhibition Pathway

While a specific signaling pathway for this compound is not well-defined, its derivatives are known to target protein kinases involved in cell proliferation and survival. The following diagram illustrates a generalized kinase signaling pathway that can be targeted by quinoxaline-based inhibitors.

Caption: Generalized kinase signaling pathway targeted by quinoxaline inhibitors.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[9]

Hazard Identification:

-

Harmful if swallowed.[9]

-

Causes skin irritation.[9]

-

Causes serious eye irritation.[9]

-

May cause respiratory irritation.[9]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a respirator with an appropriate filter if handling in a poorly ventilated area.

First-Aid Measures:

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Storage:

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its straightforward synthesis and the versatile reactivity of the quinoxaline scaffold make it an invaluable building block for the development of novel therapeutic agents. While research into the specific biological activities of this compound itself is ongoing, the extensive literature on its derivatives highlights the immense potential of this compound in the discovery of new drugs for a variety of diseases, including cancer and infectious diseases. As with any chemical reagent, proper safety and handling procedures are paramount when working with this compound in a laboratory setting.

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methylquinoline(91-62-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 6344-72-5 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

Spectroscopic Data of 6-Methylquinoxaline: A Guide for Researchers

An In-depth Technical Guide:

This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylquinoxaline (CAS No. 6344-72-5), a key heterocyclic compound found in various natural products and utilized as a building block in medicinal and materials chemistry.[1][2] Understanding its spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic and self-validating analytical profile.

Molecular Structure and Analytical Overview

This compound is an aromatic heterocyclic compound with the chemical formula C₉H₈N₂ and a molecular weight of approximately 144.17 g/mol .[3] It consists of a pyrazine ring fused to a toluene ring. The primary analytical challenge lies in distinguishing it from its isomers, such as 5-methylquinoxaline and 7-methylquinoxaline, which necessitates a multi-technique approach for definitive structural confirmation.

The workflow for structural elucidation relies on the complementary nature of different spectroscopic techniques. Each method probes distinct molecular properties, and their combined interpretation provides a robust and validated structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-proton framework of an organic molecule.

A standard protocol involves dissolving a 5-10 mg sample in approximately 0.5 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is chemically inert and provides a lock signal. Spectra are recorded on a 300 MHz or higher field spectrometer to ensure adequate signal dispersion. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region (7.5-9.0 ppm) is particularly diagnostic for quinoxaline derivatives.[4]

-

Pyrazine Protons (H-2, H-3): These protons appear furthest downfield due to the deshielding effect of the two nitrogen atoms. They are typically observed as sharp singlets or narrowly split doublets around 8.7-8.9 ppm.

-

Benzene Ring Protons (H-5, H-7, H-8): These protons exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. H-5 often appears as a singlet or narrowly split doublet, while H-7 and H-8 show ortho-coupling.

-

Methyl Protons (CH₃): The methyl group protons appear as a sharp singlet in the upfield region, typically around 2.5 ppm.[5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-3 | ~8.8 | d | ~1.7 |

| H-8 | ~8.0 | d | ~8.5 |

| H-5 | ~7.8 | s | - |

| H-7 | ~7.6 | dd | ~8.5, ~2.0 |

| 6-CH₃ | ~2.5 | s | - |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. Quaternary carbons (those without attached protons) often show weaker signals.

-

Pyrazine Carbons (C-2, C-3): These are highly deshielded by the adjacent nitrogen atoms and appear downfield, typically in the 143-146 ppm range.

-

Ring-Junction Carbons (C-4a, C-8a): These quaternary carbons are also found in the downfield region, often between 140-143 ppm.[6]

-

Benzene Ring Carbons: The chemical shifts of these carbons are influenced by the methyl substituent. The carbon bearing the methyl group (C-6) is shifted downfield, while the other carbons appear in the 128-138 ppm range.

-

Methyl Carbon: The aliphatic methyl carbon is highly shielded and appears far upfield, typically around 21-22 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-3 | ~145.5, ~144.0 |

| C-4a, C-8a | ~141.5, ~141.0 |

| C-6 | ~139.0 |

| C-8 | ~130.0 |

| C-5, C-7 | ~129.0, ~128.5 |

| 6-CH₃ | ~21.5 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

The spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a simple and effective method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.

The IR spectrum of this compound is characterized by several key absorption bands.[7][8]

-

C-H Stretching (Aromatic): A group of weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of C-H bonds on the aromatic rings.

-

C-H Stretching (Aliphatic): Sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methyl group.

-

C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic system.

-

C-H Bending: Bands in the fingerprint region (below 1500 cm⁻¹) are associated with in-plane and out-of-plane C-H bending vibrations, which are highly specific to the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3020 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Methyl (CH₃) |

| 1650-1500 | C=C and C=N Stretch | Aromatic/Pyrazine Ring |

| 1450-1370 | C-H Bend | Methyl (CH₃) |

| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, which aids in structural confirmation.

Electron Ionization (EI) is a standard technique for analyzing relatively small, volatile molecules like this compound. The sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

The mass spectrum is dominated by the molecular ion (M⁺) peak, which confirms the molecular weight of the compound.

References

- 1. This compound | 6344-72-5 [chemicalbook.com]

- 2. 6-methyl quinoxaline [flavscents.com]

- 3. Quinoxaline, 6-methyl- [webbook.nist.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Comprehensive Technical Guide to the Synthesis of 6-Methylquinoxaline from 3,4-Diaminotoluene

Abstract

Quinoxaline and its derivatives represent a cornerstone in heterocyclic chemistry, serving as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities. This guide provides an in-depth, technical exploration of a fundamental and reliable method for synthesizing a key quinoxaline intermediate: the preparation of 6-methylquinoxaline through the acid-catalyzed condensation of 3,4-diaminotoluene with glyoxal. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causal reasoning behind critical protocol choices, and offers a framework for experimental execution, characterization, and safety. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to successfully implement and adapt this synthesis.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, is a structural motif of paramount importance in the field of drug discovery. Quinoxaline derivatives exhibit a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] Their versatile biological profile stems from the ability of the planar, electron-deficient pyrazine ring to engage in various non-covalent interactions with biological targets, such as intercalation with DNA or binding to enzyme active sites.

The synthesis of substituted quinoxalines is therefore a critical task for medicinal chemists. The most classical and widely adopted method for constructing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3][4] This guide focuses on a specific application of this reaction: the synthesis of this compound from 3,4-diaminotoluene and glyoxal. This particular derivative serves as a valuable building block for more complex, biologically active molecules.[5][6]

Core Principles: Reaction Mechanism and Rationale

The formation of this compound is a classic example of a condensation reaction, a process where two molecules join together with the elimination of a small molecule, in this case, water.

The Condensation Mechanism

The reaction proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminotoluene on one of the electrophilic carbonyl carbons of glyoxal. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack by the second amino group on the remaining carbonyl carbon leads to the formation of a cyclic dihydroxy intermediate (a dihydroxytetrahydroquinoxaline).[7][8]

-

Dehydration: This cyclic intermediate is unstable and readily undergoes sequential dehydration (loss of two water molecules), typically under mild heating or acidic conditions, to form the stable, aromatic pyrazine ring. This aromatization is the thermodynamic driving force for the reaction.

The overall transformation is a robust and high-yielding process.[5]

Mechanistic Diagram

The following diagram illustrates the step-wise formation of the this compound ring system.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. benchchem.com [benchchem.com]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 6344-72-5 [chemicalbook.com]

- 7. "A Re-Examination of the Reaction of 3,4-Diamino[1,2,5]oxadiazole with " by Rodney L. Willer, Robson F. Storey et al. [aquila.usm.edu]

- 8. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 6-Methylquinoxaline: An In-depth Technical Guide for Researchers

Introduction: Understanding the Compound

6-Methylquinoxaline (CAS No. 6344-72-5), a derivative of quinoxaline, is a heterocyclic compound with applications in various research and development sectors, including pharmaceuticals and materials science.[1][2][3] Its utility in the laboratory necessitates a thorough understanding of its health and safety profile to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the health and safety information for this compound, tailored for professionals in drug development and scientific research. We will delve into its toxicological properties, safe handling procedures, emergency protocols, and disposal methods, grounded in authoritative data.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[4] The primary hazards associated with this compound are:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][5]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the use of specific pictograms and signal words to communicate these hazards. For this compound, the appropriate signal word is "Warning".[4]

Section 2: Toxicological Profile

While specific comprehensive toxicological studies on this compound are not extensively available in the public domain, data from safety data sheets and studies on related quinoxaline and quinoline derivatives can provide valuable insights into its potential effects.

Acute Toxicity: The primary routes of acute exposure are ingestion, skin contact, and inhalation. As categorized, ingestion of this compound can be harmful.[4] Direct contact with the skin and eyes will lead to irritation.[4][6] Inhalation of vapors or aerosols may cause respiratory tract irritation.[4][6] Quantitative data such as LD50 (Lethal Dose, 50%) values for this compound are not readily available in the provided search results.

Chronic Toxicity and Carcinogenicity: There is no specific data available from the search results to classify this compound as a carcinogen. However, studies on related compounds have shown varied results. For instance, quinoxaline 1,4-dioxide has been shown to be carcinogenic in rats, inducing nasal and liver tumors.[7] Conversely, a study on the carcinogenicities of several quinoline derivatives in rats found that only 8-nitroquinoline was carcinogenic, indicating that the carcinogenic potential can be highly dependent on the specific substitutions on the heterocyclic ring.[8]

Mutagenicity: The mutagenic potential of this compound is not definitively established. Research on quinoxaline derivatives has indicated that some possess mutagenic properties.[9][10][11] For example, a study on the mutagenicity of synthetic quinolines and quinoxalines in the Ames test showed that the presence of an imidazole ring and a 2-amino group was important for high mutagenicity.[10] Another study identified the quinoxaline scaffold as a potential feature associated with mutagenicity.[9]

Reproductive Toxicity: There is no specific information regarding the reproductive toxicity of this compound in the provided search results. The term "reproductive toxicity" encompasses adverse effects on sexual function and fertility in adults and developmental toxicity in the offspring.[12]

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 244 - 245 °C | [4] |

| Flash Point | 108.33 °C (227 °F) | [11][13] |

| Solubility | Immiscible with water. Soluble in alcohol. | [4][13] |

| Vapor Pressure | 0.024 mmHg @ 25 °C (estimated) | [13] |

Section 4: Safe Handling and Storage

Adherence to strict laboratory protocols is paramount when working with this compound to minimize exposure and ensure a safe working environment.

4.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[6] Safety showers and eyewash stations should be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]

4.3. Hygiene Practices: Wash hands thoroughly after handling this compound.[4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6] Contaminated clothing should be removed and washed before reuse.[6]

4.4. Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as strong oxidizing agents.[4]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If symptoms persist, call a physician.[4]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

5.2. Accidental Release Measures: For a small spill, ensure adequate ventilation and wear appropriate PPE. Soak up the spill with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[4] For larger spills, prevent further leakage or spillage if safe to do so. The area should be evacuated and ventilated.

5.3. Fire-Fighting Measures: this compound has a flash point of 108.33 °C and is not considered highly flammable.[11][13][14]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[15]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Caption: Emergency Response Workflow for this compound Exposure.

Section 6: Stability and Reactivity

This compound is stable under normal laboratory conditions.[4] However, certain conditions and materials should be avoided to prevent hazardous reactions.

-

Conditions to Avoid: Incompatible products.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition products are not expected.[4] Upon combustion, it may produce carbon oxides and nitrogen oxides.[15]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[4]

Section 7: Environmental Information

The environmental fate of this compound is not well-documented in the provided search results. General principles for handling chemicals in a laboratory setting should be followed to prevent environmental release.

-

Ecotoxicity: Do not empty into drains.[4]

-

Persistence and Degradability: Based on its low water solubility, it may persist in the environment and is not likely to be mobile in soil.[4]

-

Bioaccumulation: No information is available regarding its potential for bioaccumulation.[4]

Section 8: Disposal Considerations

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Disposal Method: Disposal should be handled by a licensed professional waste disposal service.[13][16] The material should not be disposed of in sanitary sewers. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

All federal, state, and local environmental regulations must be observed.

Conclusion: A Commitment to Safety

This compound is a valuable compound for research and development, but its safe use is contingent upon a comprehensive understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for researchers and drug development professionals to handle this chemical responsibly. By adhering to the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in our safety practices, we can foster a secure research environment that enables scientific advancement without compromising the well-being of our personnel.

References

- 1. This compound | 6344-72-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C9H8N2 | CID 242567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Carcinogenic action of quinoxaline 1,4-dioxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity of some synthetic quinolines and quinoxalines related to IQ, MeIQ or MeIQx in Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenic activity of the methyl and phenyl derivatives of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoxaline (IQx) in the Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. alit-tech.com [alit-tech.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. 6-methyl quinoxaline, 6344-72-5 [thegoodscentscompany.com]

- 15. fishersci.com [fishersci.com]

- 16. benchchem.com [benchchem.com]

The Quinoxaline Core: A Journey from Serendipitous Discovery to a Scaffold of Medicinal Triumph

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a deceptively simple fusion of benzene and pyrazine rings, has carved a significant niche in the landscape of medicinal chemistry. Its journey, initiated by a straightforward condensation reaction in the late 19th century, has blossomed into a sprawling field of research, yielding a plethora of derivatives with a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and history of quinoxaline derivatives, tracing the evolution of their synthesis from classical, often harsh, methodologies to elegant and efficient modern techniques. We will delve into the pivotal discoveries that unveiled their therapeutic potential, with a particular focus on their anticancer, antimicrobial, and antiviral properties. This guide is designed to furnish researchers and drug development professionals with a foundational understanding of this critical heterocyclic system, offering field-proven insights into its synthesis, mechanisms of action, and therapeutic applications, all substantiated by authoritative references.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of quinoxalines begins in 1884, with the independent work of German chemists Wilhelm Körner and Othmar Hinsberg. Their pioneering efforts established the foundational synthesis of the quinoxaline ring system through the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.[1][2][3] This reaction, often referred to as the Hinsberg-Körner synthesis, remains a cornerstone of quinoxaline chemistry.

Early methodologies, while groundbreaking, were often hampered by harsh reaction conditions, such as high temperatures and the use of strong acid catalysts, which could lead to low yields and the formation of side products.[1] The initial explorations into the utility of these newly accessible compounds were limited. However, the inherent stability and aromatic nature of the quinoxaline core hinted at a latent potential that would be systematically unlocked over the subsequent decades.

The timeline of the discovery of the diverse biological activities of quinoxaline derivatives has been a gradual and cumulative process. While early investigations were sporadic, the mid-20th century saw a burgeoning interest in their potential as therapeutic agents. The discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin, known for its antibacterial and antitumor properties, provided a significant impetus for further research.[4] This was followed by the exploration of their antimicrobial, antiviral, and eventually, their profound anticancer activities, a field that continues to be a major focus of contemporary research.[4][5][6]

The Art and Science of Quinoxaline Synthesis: An Evolutionary Tale

The synthesis of quinoxaline derivatives has undergone a remarkable evolution, driven by the dual needs for efficiency and sustainability. The journey from classical methods to modern, greener alternatives reflects the broader trends in organic synthesis.

The Classical Foundation: The Hinsberg-Körner Condensation

The traditional synthesis relies on the straightforward condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[1][2]

Conceptual Workflow of the Hinsberg-Körner Synthesis:

Caption: The classical Hinsberg-Körner synthesis of quinoxalines.

While effective, this method often required elevated temperatures and acidic or basic catalysts, limiting its applicability to sensitive substrates and posing environmental concerns.[1]

The Modern Synthesis Toolkit: Efficiency, Versatility, and Sustainability

Contemporary synthetic chemistry has introduced a host of innovative methods for quinoxaline synthesis that address the limitations of classical approaches. These modern techniques offer milder reaction conditions, higher yields, greater functional group tolerance, and often align with the principles of green chemistry.

The advent of transition-metal catalysis has revolutionized organic synthesis, and quinoxaline chemistry is no exception. Various metals, including copper, nickel, and iron, have been employed to catalyze the formation of the quinoxaline ring system through diverse mechanistic pathways.[7][8] These reactions often proceed under milder conditions and with greater efficiency than their classical counterparts.

Illustrative Metal-Catalyzed Quinoxaline Synthesis Workflow:

Caption: Generalized workflow for metal-catalyzed quinoxaline synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of quinoxaline synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[9][10][11] This technique is particularly amenable to solvent-free reactions or the use of environmentally benign solvents like water or ethanol.[9]

Key Advantages of Microwave-Assisted Quinoxaline Synthesis:

| Feature | Classical Heating | Microwave Heating |

| Reaction Time | Hours | Minutes[9][11] |

| Energy Efficiency | Lower | Higher |

| Yields | Often moderate | Often high to excellent[9] |

| Side Reactions | More prevalent | Reduced |

| Solvent Use | Often requires high-boiling organic solvents | Amenable to solvent-free or green solvents[9][10] |

The Biological Arena: Quinoxaline Derivatives as Therapeutic Agents

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[12] This has led to the discovery of quinoxaline derivatives with potent anticancer, antimicrobial, and antiviral activities.

The War on Cancer: Quinoxalines as Potent Antineoplastic Agents

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[12][13][14] Their mechanisms of action are diverse, but a prominent strategy involves the inhibition of protein kinases.

Many quinoxaline-based anticancer agents function as ATP-competitive inhibitors of protein kinases.[12][13] Kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated due to mutations or overexpression of certain kinases. By blocking the ATP-binding site of these kinases, quinoxaline derivatives can effectively shut down these aberrant signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).[13][15]

Signaling Pathway Inhibition by a Quinoxaline-Based Kinase Inhibitor:

Caption: Quinoxaline kinase inhibitors block ATP binding to receptor tyrosine kinases, inhibiting downstream signaling and promoting apoptosis.

Combating Infectious Diseases: Antimicrobial and Antiviral Quinoxalines

The quinoxaline scaffold is also a fertile ground for the discovery of novel antimicrobial and antiviral agents.

-

Antimicrobial Activity: Quinoxaline derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[16][17][18] Some compounds, particularly quinoxaline 1,4-di-N-oxides, have been used in veterinary medicine as growth promoters due to their antibacterial properties.[19] The mechanism of their antimicrobial action is often attributed to the generation of reactive oxygen species (ROS) and DNA damage within the microbial cells.[19]

-

Antiviral Activity: A growing body of research highlights the potential of quinoxaline derivatives as antiviral agents.[20][21][22] They have shown activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).[20] The antiviral drug Glecaprevir , used in combination for the treatment of Hepatitis C, contains a quinoxaline moiety. The development of quinoxaline-based antivirals is an active area of research, particularly in the context of emerging viral threats.[20]

From Bench to Bedside: Quinoxaline-Based Drugs in the Clinic

The therapeutic potential of quinoxaline derivatives is not merely theoretical; several have successfully transitioned from laboratory curiosities to clinically approved drugs.

-

Varenicline (Chantix/Champix): A prominent example is varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, widely used as a smoking cessation aid.[9][15] Its development was a triumph of rational drug design, building upon the structure of the natural product cytisine.[9]

-

Grazoprevir (Zepatier): This potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease is a key component of a combination therapy for chronic HCV infection.[8][23] Its discovery and development have significantly contributed to the arsenal of direct-acting antiviral agents against this challenging virus.

Experimental Protocols: A Practical Guide to Quinoxaline Synthesis

To provide actionable insights for researchers, this section details two representative protocols for the synthesis of quinoxaline derivatives: a classical Hinsberg synthesis and a modern microwave-assisted method.

Classical Synthesis: Preparation of 2,3-Diphenylquinoxaline

This protocol is a modification of the original Hinsberg synthesis, demonstrating the condensation of benzil with o-phenylenediamine.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzil (2.10 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial acetic acid (catalytic amount, ~0.5 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve o-phenylenediamine and benzil in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline as a crystalline solid.

Microwave-Assisted Synthesis of Quinoxalines

This protocol illustrates a rapid and efficient synthesis of a quinoxaline derivative using microwave irradiation.[9]

Materials:

-

1,2-Diamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Ethanol/Water (1:1, 1 mL)

-

Iodine (5 mol%)

Procedure:

-

In a microwave reaction vial, dissolve the 1,2-diamine and the 1,2-dicarbonyl compound in the ethanol/water mixture.

-

Add a catalytic amount of iodine to the vial.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 50 °C) and power (e.g., 300 W) for 2-5 minutes.[9] Monitor the reaction by TLC.

-

After completion, cool the vial to room temperature.

-

Add dichloromethane (10 mL) to the reaction mixture and wash successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Future Horizons and Concluding Remarks

The journey of quinoxaline derivatives from their humble beginnings in 1884 to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. The versatility of the quinoxaline scaffold, coupled with the ever-expanding toolkit of modern synthetic methods, ensures that this remarkable heterocyclic system will continue to be a source of inspiration for the discovery of new and improved drugs for the foreseeable future. The ongoing exploration of their biological activities, particularly in the realms of oncology and infectious diseases, promises to unveil even more of the therapeutic potential locked within this privileged core. For researchers in the field, the quinoxaline story is far from over; it is an open invitation to innovate, discover, and contribute to the next chapter of its remarkable history.

References

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 5. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemistry and pharmacological diversity of quinoxaline motifs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoxaline synthesis [organic-chemistry.org]

- 8. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 9. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecommons.udayton.edu [ecommons.udayton.edu]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. bioengineer.org [bioengineer.org]

- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 15. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. ijsr.net [ijsr.net]

Methodological & Application

Topic: Methods for the Synthesis of 6-Methylquinoxaline Derivatives

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of substituents on the quinoxaline scaffold is critical for modulating pharmacological profiles. This application note provides a detailed guide to the synthesis of 6-methylquinoxaline derivatives, a key subset whose methyl group on the benzene ring can significantly influence molecular interactions and metabolic stability. We will explore foundational and advanced synthetic methodologies, from classical condensation reactions to modern microwave-assisted and green catalytic approaches. This guide is designed to provide researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to synthesize these valuable compounds efficiently and effectively.

Introduction: The Significance of the this compound Scaffold

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[5][6] Its planar, aromatic structure allows it to participate in π-stacking interactions with biological targets, while the two nitrogen atoms act as hydrogen bond acceptors. Derivatives of this scaffold are found in marketed drugs like the HCV protease inhibitors glecaprevir and voxilaprevir.[2]

The introduction of a methyl group at the 6-position provides a subtle yet powerful tool for lead optimization. This modification can:

-

Enhance Binding Affinity: The methyl group can occupy small hydrophobic pockets within a target protein's active site.

-

Improve Metabolic Stability: It can block sites susceptible to metabolic oxidation.

-

Modulate Physicochemical Properties: It influences solubility and lipophilicity, which are key to oral bioavailability.

The primary and most versatile precursor for this scaffold is 4-methyl-benzene-1,2-diamine . The classical and most direct route to 6-methylquinoxalines is its condensation with a 1,2-dicarbonyl compound, a reaction first reported in the late 19th century.[7] While robust, modern chemistry has introduced significant improvements focusing on speed, yield, and environmental sustainability.[7][8]

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. researchgate.net [researchgate.net]

Applications of 6-Methylquinoxaline in Pharmaceutical Research: A Detailed Guide

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, making them a focal point of intensive research in drug discovery.[1][2][3][4][5][6] Among the myriad of substituted quinoxalines, the 6-methylquinoxaline moiety serves as a crucial building block for developing novel therapeutic agents. The strategic placement of a methyl group at the 6-position can significantly influence the molecule's physicochemical properties and biological activity, often enhancing its potency and selectivity.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound in pharmaceutical research. We will delve into its therapeutic potential, explore synthetic strategies, and provide detailed protocols for biological evaluation, all grounded in scientific literature and practical insights.

The Therapeutic Significance of the this compound Scaffold

The versatility of the quinoxaline ring allows for substitutions at various positions, leading to a diverse array of compounds with a wide range of pharmacological profiles.[1] The introduction of a methyl group at the 6-position has been shown to be a favorable feature in several biologically active compounds. This substitution can impact the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Research has highlighted the potential of this compound derivatives in several key therapeutic areas:

-

Anticancer Activity: Numerous studies have synthesized and evaluated this compound derivatives for their cytotoxic effects against various cancer cell lines.[1][7] The presence of the 6-methyl group, often in combination with other substituents, has been associated with potent anticancer activity.[1]

-

Antimicrobial Activity: The this compound core is also a constituent of compounds exhibiting significant antibacterial and antifungal properties.[8][9][10][11][12] These derivatives hold promise for combating drug-resistant pathogens.

-

Other Biological Activities: Beyond cancer and infectious diseases, quinoxaline derivatives have been investigated for anti-inflammatory, antiviral, and antiprotozoal activities, among others.[1][3][10][13]

Synthetic Strategies for this compound Derivatives

The primary and most classical method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] For the synthesis of this compound derivatives, 4-methyl-1,2-phenylenediamine is the key starting material.

A general synthetic workflow is depicted below:

Caption: General synthesis of this compound derivatives.

This foundational reaction can be followed by further modifications to introduce diverse functionalities at other positions of the quinoxaline ring, enabling the exploration of structure-activity relationships (SAR).

Application Note 1: Anticancer Drug Discovery

Introduction

Quinoxaline derivatives are recognized as a novel class of chemotherapeutic agents with activity against different tumors.[16] The this compound scaffold has been incorporated into potent anticancer compounds. For instance, a study reported that 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline exhibited an IC50 value of 4.4 µM against the HCT-116 human colon carcinoma cell line.[1] This highlights the potential of this scaffold in developing new anticancer drugs.

Mechanism of Action

The anticancer activity of quinoxaline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or act as kinase inhibitors. The specific mechanism is highly dependent on the nature and position of the substituents on the quinoxaline core.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the anticancer activity of a synthesized this compound derivative against a cancer cell line (e.g., HCT-116).

Materials:

-

HCT-116 human colon carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

96-well plates

-

Test compound (this compound derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Doxorubicin (as a positive control)

Procedure:

-

Cell Seeding:

-

Trypsinize and count HCT-116 cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test this compound derivative and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound or doxorubicin. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Shake the plate for 10 minutes on a plate shaker.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer activity screening.

Application Note 2: Antimicrobial Drug Discovery

Introduction

The quinoxaline nucleus is a common feature in compounds with potent antimicrobial activity.[10][12] The structure-activity relationship (SAR) of these derivatives indicates that the presence and position of substituents play a crucial role in their antimicrobial effects.[1] The development of new this compound-based agents could provide novel solutions to the growing problem of antimicrobial resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only) and solvent control

Procedure:

-

Preparation of Microdilution Plates:

-

Prepare a two-fold serial dilution of the test compound and the positive control antibiotic in MHB directly in the 96-well plate.[1] The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation

The results of antimicrobial and anticancer screenings can be summarized in tables for easy comparison.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives against HCT-116 Human Colon Carcinoma Cells

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| Compound A | 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline | 4.4 | [1] |

| Doxorubicin | Standard Chemotherapy Drug | 0.36 | [1] |

Table 2: Antimicrobial Activity of a Hypothetical this compound Derivative

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

Conclusion

The this compound scaffold is a promising platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in anticancer and antimicrobial research. The protocols and workflows provided in this guide offer a solid foundation for researchers to explore the vast chemical space of this compound derivatives and to unlock their full therapeutic potential. Further research focusing on the optimization of this scaffold and elucidation of its mechanisms of action is warranted to advance these promising compounds into clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and antimicrobial activity of certain novel quinoxalines | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-Methylquinoxaline and its Analogs: A Guide for Drug Discovery Professionals

The quinoxaline scaffold, a privileged heterocyclic system composed of a fused benzene and pyrazine ring, has emerged as a fertile ground for the discovery of novel therapeutic agents.[1] The inherent versatility of this structure allows for a diverse range of chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth exploration of the biological activities of 6-methylquinoxaline and its analogs, offering detailed protocols and technical insights for researchers, scientists, and drug development professionals.

Section 1: Anticancer Activity of this compound Analogs

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to modulate key signaling pathways involved in cell proliferation and survival.[1] Many of these compounds function as ATP-competitive inhibitors of protein kinases, crucial enzymes that are often dysregulated in cancer.[4]

Mechanism of Action: Targeting Kinase Signaling and Inducing Apoptosis

The anticancer effects of many quinoxaline derivatives are attributed to their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4] By binding to the ATP-binding pocket of these kinases, these compounds can block downstream signaling cascades that promote tumor growth and angiogenesis.[5] Furthermore, several quinoxaline analogs have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[2]

Featured Analog: A notable example is 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline , which has shown promising cytotoxic activity against the HCT-116 human colon carcinoma cell line.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) |

| Analog A | 2-(4-methoxyphenyl)amino-3-cyano-6-methylquinoxaline | HCT-116 (Colon) | 4.4 |

| Doxorubicin | (Standard Chemotherapy) | HCT-116 (Colon) | 0.36 |

| Table 1: In vitro anticancer activity of a this compound analog compared to a standard chemotherapeutic agent.[6] |

The data indicates that while not as potent as doxorubicin in this specific assay, the this compound analog demonstrates significant cytotoxic potential, warranting further investigation and optimization. The presence of the methyl group at the 6-position, combined with other substitutions, plays a crucial role in the molecule's interaction with its biological target.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds. The protocol below provides a robust framework for evaluating the anticancer activity of this compound analogs.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

This compound analog (and other test compounds)

-

Human cancer cell line (e.g., HCT-116, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound analog in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Self-Validation: The inclusion of a positive control (a known cytotoxic agent like doxorubicin) and a vehicle control are critical for validating the assay. The results should demonstrate a dose-dependent decrease in cell viability for the active compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 6-Methylquinoxaline

Abstract

This technical guide provides a comprehensive overview of the essential analytical techniques for the structural elucidation, purity assessment, and physicochemical characterization of 6-Methylquinoxaline (CAS No. 6344-72-5). Intended for researchers in organic synthesis, medicinal chemistry, and drug development, this document details optimized protocols for chromatographic, spectroscopic, and thermal analysis methods. By explaining the causality behind experimental choices and integrating self-validating systems within each protocol, this guide serves as a practical resource for obtaining reliable and reproducible analytical data.

Introduction to this compound

This compound is a heterocyclic aromatic compound belonging to the quinoxaline family. The quinoxaline scaffold is a critical pharmacophore found in numerous compounds with diverse biological activities, making its derivatives, including this compound, significant targets in pharmaceutical research.[1] Accurate and thorough characterization is paramount to confirm the identity, purity, and stability of the synthesized molecule, ensuring the validity of subsequent biological or material science studies.

This guide outlines a multi-faceted analytical workflow, leveraging the strengths of orthogonal techniques to build a complete profile of the molecule.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6344-72-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₈N₂ | --INVALID-LINK-- |

| Molecular Weight | 144.17 g/mol | --INVALID-LINK-- |

| Appearance | Light yellow oil | --INVALID-LINK-- |

| Boiling Point | 100-102 °C (at 10 mmHg) | --INVALID-LINK-- |

Chromatographic Analysis for Purity and Identification

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and byproducts. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix and the volatility of potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)